molecular formula C21H24N2O4S B2921558 N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896357-23-6

N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2921558
CAS RN: 896357-23-6
M. Wt: 400.49
InChI Key: FMTMJKIHEXJPOW-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-based heterocyclic aromatic compounds with a structure that includes a benzene ring fused with a pyridine ring . Sulfonamides, on the other hand, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . The compound you mentioned seems to be a complex molecule that includes both a quinoline and a sulfonamide group.


Molecular Structure Analysis

The molecular structure of quinolines and sulfonamides has been well-studied . Quinolines exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Sulfonamides are characterized by the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .

Scientific Research Applications

Anticancer Activity

A series of thiophene derivatives incorporating sulfonamide, among other moieties, demonstrated significant in vitro anticancer activity against human breast cancer cell lines. The study highlights the potential of sulfonamide-containing compounds in developing new anticancer agents, providing a foundation for further research into related structures, including the specified quinoline sulfonamide derivative (Ghorab, Bashandy, & Alsaid, 2014).

Hybrid Compounds with Pharmacological Activities

Sulfonamides are identified as crucial elements in a variety of pharmacological agents, showing a wide range of activities, including antimicrobial, anti-inflammatory, and antitumor effects. The adaptability of sulfonamide hybrids, combined with other pharmacologically active scaffolds, underscores the versatility of these compounds in drug discovery, suggesting potential research avenues for the quinoline sulfonamide derivative (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Antibacterial Activity

Research on quinoxaline sulfonamides, including a method for green synthesis, indicates their effective antibacterial properties against various bacterial strains. Such studies imply that the quinoline sulfonamide derivative could also possess antibacterial activities, meriting further investigation in this direction (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Structural and Synthetic Studies

The synthesis and structural confirmation of similar sulfonamide derivatives provide a blueprint for the chemical manipulation and characterization of the compound . These studies are crucial for understanding the compound's chemical behavior and potential for further modification to enhance its biological activity (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Quinolines have been found to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . Sulfonamides are known for their antibacterial properties .

Future Directions

The future directions in the study of quinolines and sulfonamides likely involve the development of new synthetic methods, the discovery of new biological activities, and the design of more effective and safer drugs .

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-27-19-7-3-2-5-15(19)10-11-22-28(25,26)18-13-16-6-4-12-23-20(24)9-8-17(14-18)21(16)23/h2-3,5,7,13-14,22H,4,6,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTMJKIHEXJPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

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